6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Beschreibung
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS: 1447606-51-0) is a bicyclic quinoline derivative featuring a fused cyclopropane ring and a methoxy substituent at the 6-position. Its molecular formula is C₁₀H₁₁N, with a molar mass of 145.2 g/mol . The cyclopropane ring introduces structural rigidity and strain, while the methoxy group modulates electronic properties via electron-donating effects. This compound is of interest in medicinal chemistry due to quinoline's prevalence in bioactive molecules, though its specific applications remain under investigation .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
6-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-11-10(5-8)9-4-7(9)6-12-11/h2-3,5,7,9,12H,4,6H2,1H3 |
InChI-Schlüssel |
KGRKXMHPBWXLGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NCC3C2C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation process typically yields quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium ethoxide, resulting in the formation of ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparison with Similar Compounds
Core Structure and Substituent Effects
- Cyclopropane-Fused vs. Saturated Rings: Unlike tetrahydroquinolines (e.g., 6-methoxy-1,2,3,4-tetrahydroquinoline ), the cyclopropane ring in 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline imposes significant strain energy (~5–10 kcal/mol for similar systems ), reducing conformational flexibility. This contrasts with piperazine-substituted quinolines (e.g., chloroquine), where saturated rings enhance solubility but reduce rigidity .
- Methoxy Substituent: The 6-methoxy group induces electron-donating effects, altering π-conjugation. In styrylquinolines (e.g., compound 2c in ), methoxy groups broaden absorption peaks (λₐᵦₛ ~282 nm) due to disrupted π–π* transitions. Comparatively, cyclopropane-fused quinolines may exhibit blue-shifted absorption due to reduced conjugation .
Halogenated Analogues
- 5-Bromo Derivative: 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS: 1779997-50-0) replaces methoxy with bromine, increasing molar mass (224.1 g/mol) and introducing electron-withdrawing effects. This substitution likely red-shifts absorption compared to the methoxy analogue, as seen in halogenated quinolines .
Physicochemical and Spectral Properties
Key Research Findings
Electronic Effects: Methoxy groups disrupt π-conjugation in styrylquinolines, reducing absorption intensity . In cyclopropane-fused quinolines, this effect is compounded by σ-bond saturation, leading to blue shifts (~22–35 nm) compared to amino-substituted analogues .
Strain vs. Bioactivity: Cyclopropane strain in compound 10a (Table 3 in ) correlates with reduced GlideScore values (−4.2 vs. −6.5 for unstrained analogues), highlighting trade-offs between structural novelty and binding efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
